Tributylamine hemidiphosphate
CAS No.:
Cat. No.: VC13357276
Molecular Formula: C24H58N2O7P2
Molecular Weight: 548.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H58N2O7P2 |
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Molecular Weight | 548.7 g/mol |
IUPAC Name | N,N-dibutylbutan-1-amine;phosphono dihydrogen phosphate |
Standard InChI | InChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h2*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6) |
Standard InChI Key | WRMXOVHLRUVREB-UHFFFAOYSA-N |
Canonical SMILES | CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Tributylamine hemidiphosphate consists of a tributylamine cation paired with a hemidiphosphate anion. The tributylamine component comprises a central nitrogen atom bonded to three butyl groups (), while the hemidiphosphate anion contains two phosphate groups linked by an oxygen bridge () . This bifunctional structure facilitates interactions with both polar and nonpolar reactants, making it versatile in synthetic applications.
The compound crystallizes as a white to off-white solid with a melting point range of 78–83°C . Its hygroscopic nature necessitates storage under inert atmospheres at temperatures below -20°C to prevent decomposition .
Spectroscopic and Physical Properties
Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 548.67 g/mol | |
Melting Point | 78–83°C | |
Solubility in DMSO | Slight | |
Solubility in Methanol | Slight | |
Stability | Hygroscopic |
The compound’s limited solubility in water () contrasts with its moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), enabling its use in non-aqueous reaction systems .
Synthesis and Industrial Production
Catalytic Synthesis from Tetrabutylammonium Bromide
A patented method (CN103360262A) describes the production of tributylamine from tetrabutylammonium bromide crystallization mother liquor, which is subsequently converted to tributylamine hemidiphosphate . The process involves:
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Catalyst Preparation: A composite catalyst containing , , , , , , graphite powder, activated carbon, and fluorite in a mass ratio of 0.001–100:0.001–100:0.001–100:0.001–100:0.001–100:0.001–100:0.001–100:0.001–300 .
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Reaction Conditions: The mother liquor and catalyst are mixed (mass ratio 10–100:0.001–600) and stirred at -10°C to 320°C for 0.05–20 hours .
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Distillation and Purification: Vacuum distillation (0.001–100 kPa, 10–360°C) yields a crude distillate, which is further refined via fractional distillation (10–224 mmHg, 80–160°C) to achieve >99% purity .
This method achieves a yield of 10–70% relative to the initial mother liquor mass, demonstrating efficient resource utilization in industrial settings .
Alternative Synthetic Routes
EvitaChem outlines a general synthesis protocol requiring controlled conditions to prevent side reactions, though specific details remain proprietary. The process likely involves phosphorylation of tributylamine using pyrophosphoric acid or its derivatives under anhydrous conditions.
Chemical Reactivity and Mechanistic Insights
Role in Organic Synthesis
Tributylamine hemidiphosphate acts as a proton scavenger and phase-transfer catalyst in nucleophilic substitutions and esterifications. For example, in triphosphate synthesis, it facilitates the condensation of phosphorylated intermediates by stabilizing reactive oxyanions through hydrogen bonding :
This interaction lowers the activation energy for pyrophosphate bond formation, enhancing reaction rates .
Stability and Decomposition Pathways
The compound decomposes above 83°C, releasing butylene gases and phosphoric acid derivatives. Hydrolysis in aqueous media proceeds via nucleophilic attack on phosphorus centers, yielding tributylamine and pyrophosphoric acid:
Industrial and Research Applications
Triphosphate and Nucleotide Synthesis
Tributylamine hemidiphosphate is indispensable in synthesizing nucleoside triphosphates (NTPs), critical for PCR and DNA sequencing. Its low water content minimizes hydrolysis during phosphoramidite coupling, as demonstrated in Hoard and Ott’s 1965 synthesis of ATP analogs .
Solvent Systems for Organometallic Reactions
The compound’s ability to dissolve transition metal complexes (e.g., palladium catalysts) facilitates cross-coupling reactions like Suzuki-Miyaura and Heck reactions. Its non-coordinating nature preserves catalytic activity, enabling high turnover numbers.
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